2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide is a complex organic compound that integrates multiple functional groups, including furan, morpholine, and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furan Amide: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan amide. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide. This step often requires a dehydrating agent like phosphorus oxychloride (POCl3).
Coupling with Morpholine Derivative: The final step involves coupling the synthesized oxazole derivative with a morpholine-substituted phenylamine. This reaction is typically facilitated by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: The amide and oxazole groups can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and oxazole rings can participate in π-π stacking interactions, while the amide and morpholine groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(furan-2-amido)-N-[4-(piperidin-4-yl)phenyl]-1,3-oxazole-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-imidazole-4-carboxamide: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-(4-morpholin-4-ylphenyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c24-17(15-12-28-19(21-15)22-18(25)16-2-1-9-27-16)20-13-3-5-14(6-4-13)23-7-10-26-11-8-23/h1-6,9,12H,7-8,10-11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYBOIJCIZSJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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